molecular formula C22H27IN2 B14658544 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide CAS No. 39770-78-0

2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide

Cat. No.: B14658544
CAS No.: 39770-78-0
M. Wt: 446.4 g/mol
InChI Key: GJRQIYXTTKJSJS-UHFFFAOYSA-M
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Description

2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide is a chemical compound known for its unique structure and properties This compound belongs to the class of organic salts and is characterized by the presence of a quinoline ring system substituted with a diethylamino group and a propyl group, along with an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-propylquinoline in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization techniques to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in polar solvents.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide
  • Phenethylamine derivatives
  • Quinazoline derivatives

Comparison: Compared to similar compounds, 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide stands out due to its unique quinoline structure and the presence of both diethylamino and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

39770-78-0

Molecular Formula

C22H27IN2

Molecular Weight

446.4 g/mol

IUPAC Name

N,N-diethyl-4-(1-propylquinolin-1-ium-2-yl)aniline;iodide

InChI

InChI=1S/C22H27N2.HI/c1-4-17-24-21-10-8-7-9-18(21)13-16-22(24)19-11-14-20(15-12-19)23(5-2)6-3;/h7-16H,4-6,17H2,1-3H3;1H/q+1;/p-1

InChI Key

GJRQIYXTTKJSJS-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(CC)CC.[I-]

Origin of Product

United States

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